molecular formula C10H11ClF2N2 B3250659 2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 2044713-90-6

2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B3250659
CAS No.: 2044713-90-6
M. Wt: 232.66 g/mol
InChI Key: YSVNVDVGTVGPAR-UHFFFAOYSA-N
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Description

2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. The resulting product undergoes several steps to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride include:

The uniqueness of this compound lies in its specific fluorine substitutions, which can significantly alter its chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

2-(5,6-difluoro-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2.ClH/c11-8-3-7-6(1-2-13)5-14-10(7)4-9(8)12;/h3-5,14H,1-2,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVNVDVGTVGPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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